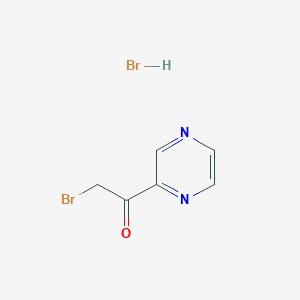

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Vue d'ensemble

Description

Le phosphate de pipérazine est un composé organique constitué d'un cycle à six chaînons contenant deux atomes d'azote opposés. Il est couramment utilisé comme anthelminthique pour traiter les infections causées par les vers ronds et les oxyures . Le phosphate de pipérazine est connu pour sa capacité à paralyser les parasites, permettant à l'organisme hôte de les expulser facilement .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La préparation du phosphate de pipérazine implique la dissolution d'acide phosphorique et de pipérazine anhydre dans un solvant organique. Les deux substances sont ensuite salifiées dans une cuve de réaction sous des conditions de réaction appropriées. Une fois la réaction terminée, le mélange est soumis à une cristallisation par refroidissement, à une centrifugation, à un lavage et à un séchage sous vide pour obtenir le phosphate de pipérazine . Cette méthode permet d'obtenir un rendement et une pureté élevés, ce qui la rend adaptée à la production industrielle .

Méthodes de Production Industrielle : La production industrielle du phosphate de pipérazine utilise souvent moins de solvants organiques et atteint un rendement supérieur à 90 %. Le processus est simple, rentable et facile à mettre à l'échelle pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : Le phosphate de pipérazine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. C'est une base faible avec deux valeurs de pKb de 5,35 et 9,73 à 25 °C . La pipérazine absorbe facilement l'eau et le dioxyde de carbone de l'air .

Réactifs et Conditions Courants : Les réactifs courants utilisés dans les réactions impliquant le phosphate de pipérazine comprennent l'acide phosphorique, la pipérazine anhydre et les solvants organiques . Les conditions de réaction impliquent généralement la salification, la cristallisation par refroidissement et le séchage sous vide .

Principaux Produits Formés : Le principal produit formé par la réaction de la pipérazine avec l'acide phosphorique est le phosphate de pipérazine. Ce composé est souvent utilisé dans les applications pharmaceutiques en raison de ses propriétés anthelminthiques .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas, including:

- Antimicrobial Activity : Compounds derived from this compound have been studied for their antibacterial properties, particularly against Mycobacterium tuberculosis. A study highlighted the synthesis of 2-aminothiazoles, which exhibited significant antibacterial activity, suggesting that similar derivatives of the brominated compound could be effective against resistant strains of bacteria .

Neurological Research

The compound has been associated with research into neurological disorders. Its interaction with histamine receptors suggests potential implications in the treatment of conditions such as schizophrenia and cognitive disorders. The structure allows for modulation of neurotransmitter activity, which is crucial in developing drugs targeting these pathways .

Synthesis of Heterocyclic Compounds

The synthesis of various heterocycles using this compound serves as a critical application in organic chemistry. The compound acts as a versatile intermediate in the formation of more complex molecules through reactions such as:

- Suzuki Coupling : This method has been utilized to create substituted pyrazine derivatives that may possess enhanced biological activities.

Data Table: Applications Overview

Case Study 1: Antibacterial Activity

In a study focused on synthesizing thiazole derivatives from this compound, researchers demonstrated that certain derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis. The study involved various synthetic routes leading to compounds that were tested for efficacy, revealing promising results that could lead to new treatments for resistant bacterial strains.

Case Study 2: Neurological Applications

Research exploring the effects of compounds derived from this compound on histamine receptors showed potential benefits in modulating neurotransmitter systems. These findings suggest avenues for developing new therapeutic agents aimed at treating neurological disorders such as schizophrenia, where histamine pathways play a crucial role.

Mécanisme D'action

Piperazine phosphate exerts its effects by acting as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the worm . This action allows the host body to expel the paralyzed parasites easily .

Comparaison Avec Des Composés Similaires

Composés Similaires : Les composés similaires au phosphate de pipérazine comprennent le citrate de pipérazine et l'adipate de pipérazine . Ces composés contiennent également le groupement pipérazine et sont utilisés à des fins anthelminthiques similaires .

Unicité : Le phosphate de pipérazine est unique en raison de son rendement et de sa pureté élevés lors de la production industrielle, ce qui en fait une option rentable et efficace pour les applications pharmaceutiques . Sa capacité à paralyser les parasites par l'agonisme du récepteur GABA le distingue également des autres agents anthelminthiques .

Activité Biologique

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula: C6H5BrN2O·HBr

- CAS Number: 126353-32-0

- Molecular Weight: 232.02 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity: The compound demonstrates significant inhibitory effects against various bacterial strains, particularly those associated with gastrointestinal diseases.

- Anticancer Properties: Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Helicobacter pylori | |

| Anticancer | Cytotoxicity in HeLa and MCF-7 cells | |

| Cell Cycle Arrest | Sub-G1 phase arrest in Jurkat cells |

Antimicrobial Effects

Research indicates that this compound effectively inhibits the growth of Helicobacter pylori, a bacterium linked to gastric ulcers. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis and inhibit urease activity, which is crucial for H. pylori survival in acidic environments.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

- HeLa Cells: The IC50 value was found to be approximately 9.22 µM after 72 hours of treatment, indicating effective growth suppression.

- Jurkat Cells: Induced apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 phase cells upon treatment with the compound.

Structural Activity Relationship (SAR)

The biological activity of pyrazine derivatives, including this compound, has been linked to specific structural features. Modifications on the pyrazine ring can enhance or diminish biological efficacy. For instance, compounds with electron-withdrawing groups generally exhibit improved anticancer activity due to increased reactivity towards cellular targets.

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities beyond antimicrobial and anticancer effects.

- Detailed pharmacokinetic and pharmacodynamic studies to assess the therapeutic potential and safety profile.

- The development of analogs with improved potency and selectivity for specific targets.

Propriétés

IUPAC Name |

2-bromo-1-pyrazin-2-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCBXZRKUNIAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626255 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126353-32-0 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.